molecular formula C9H11ClN4O B2842464 (7S)-2-chloro-4,7,8-trimethyl-5,7-dihydropteridin-6-one CAS No. 2379583-81-8

(7S)-2-chloro-4,7,8-trimethyl-5,7-dihydropteridin-6-one

Cat. No. B2842464
CAS RN: 2379583-81-8
M. Wt: 226.66
InChI Key: HUXJAOAEDUBAAW-YFKPBYRVSA-N
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Description

(7S)-2-chloro-4,7,8-trimethyl-5,7-dihydropteridin-6-one, also known as Methotrexate, is a medication that is widely used in the treatment of cancer, autoimmune diseases, and ectopic pregnancies. Methotrexate is an antimetabolite that inhibits the growth of cells by blocking the synthesis of DNA, RNA, and proteins.

Scientific Research Applications

Structural Analysis and Synthesis

  • The crystal structure analysis of 5,6,7-trimethyl-5,6,7,8-tetrahydropterine-dihydrochloride-monohydrate provides insights into the orthorhombic crystal system, highlighting the molecule's protonation and the conformation of its tetrahydropyrazine ring. This structural understanding is crucial for synthesizing related pteridine compounds and exploring their chemical properties and potential biological roles (Bieri & Viscontini, 1977).

  • Research on synthesizing functionalized 7,8-dihydropteridines explores their role in investigating the protein chemistry of enzymes involved in the pathway leading to dihydrofolate. This includes examining the potential of 7-substituents as attachment sites for inhibitors, which could be utilized in affinity chromatography and designing compounds with enhanced transport properties (Cameron et al., 1985).

Biochemical Implications

  • Stability studies of 7,8-dihydropterins in air-equilibrated aqueous solutions reveal the impact of substituents on their reaction rates with dissolved O2 (autooxidation). These findings have significant biological implications, as 7,8-dihydropterins participate in various living systems and biological functions. Understanding their stability and reactivity can contribute to our knowledge of pteridine biochemistry and its implications in health and disease (Dántola et al., 2008).

Chemical Reactions and Ligand Behavior

  • The digallium compound research demonstrates its potential as a chelating Lewis acid, highlighting the complexation with thiophenolate and benzoate anions. Such compounds can serve as models for exploring the coordination chemistry of gallium and its applications in catalysis and materials science (Uhl et al., 2008).

properties

IUPAC Name

(7S)-2-chloro-4,7,8-trimethyl-5,7-dihydropteridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O/c1-4-6-7(13-9(10)11-4)14(3)5(2)8(15)12-6/h5H,1-3H3,(H,12,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXJAOAEDUBAAW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N=C(N=C2N1C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(N=C(N=C2N1C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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